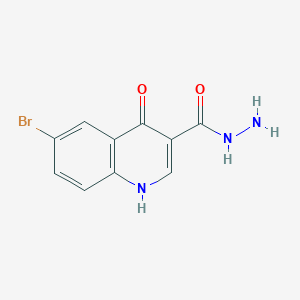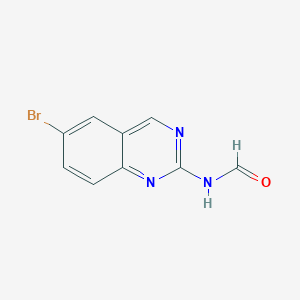
N-(6-bromoquinazolin-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromoquinazolin-2-il)formamida es un compuesto químico con la fórmula molecular C9H6BrN3O. Es un derivado de la quinazolina, un compuesto bicíclico que consiste en anillos de benceno y pirimidina fusionados. La presencia de un átomo de bromo en la posición 6 y un grupo formamida en la posición 2 del anillo de quinazolina hace que este compuesto sea único y de interés en varios campos científicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(6-bromoquinazolin-2-il)formamida típicamente implica la bromación de derivados de quinazolina seguida de formilación. Un método común incluye la reacción de 6-bromoquinazolina con formamida en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador y bajo una atmósfera inerte para evitar reacciones secundarias no deseadas .
Métodos de Producción Industrial
La producción industrial de N-(6-bromoquinazolin-2-il)formamida puede involucrar procesos de bromación y formilación a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, utilizando a menudo técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(6-bromoquinazolin-2-il)formamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de N-óxido de quinazolina.
Reducción: Las reacciones de reducción pueden convertir el grupo formamida en un grupo amina.
Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se emplean en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados de N-óxido de quinazolina.
Reducción: 6-bromoquinazolin-2-ilamina.
Sustitución: Varios derivados de quinazolina sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(6-bromoquinazolin-2-il)formamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente como compuesto principal para diseñar nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-(6-bromoquinazolin-2-il)formamida implica su interacción con objetivos moleculares específicos. El átomo de bromo y el grupo formamida juegan un papel crucial en la unión a enzimas o receptores, modulando así su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
6-bromoquinazolina: Carece del grupo formamida, lo que lo hace menos versátil en ciertas reacciones.
2-formilquinazolina: Carece del átomo de bromo, afectando su reactividad y propiedades de unión.
N-(6-cloroquinazolin-2-il)formamida: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a una reactividad y actividad biológica diferentes.
Unicidad
N-(6-bromoquinazolin-2-il)formamida es única debido a la presencia tanto del átomo de bromo como del grupo formamida, que confieren propiedades químicas y biológicas distintas. Esta combinación permite una amplia gama de reacciones y aplicaciones, lo que lo convierte en un compuesto valioso en varios campos de investigación .
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
N-(6-bromoquinazolin-2-yl)formamide |
InChI |
InChI=1S/C9H6BrN3O/c10-7-1-2-8-6(3-7)4-11-9(13-8)12-5-14/h1-5H,(H,11,12,13,14) |
Clave InChI |
VGAXUVSXBYCGQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=NC=C2C=C1Br)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12275221.png)

![6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12275239.png)
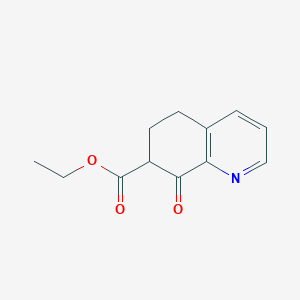

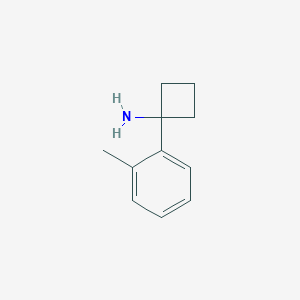
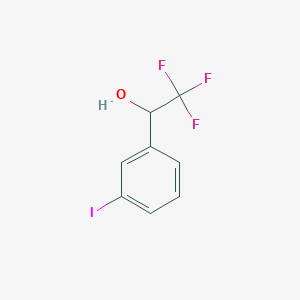
![(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12275261.png)
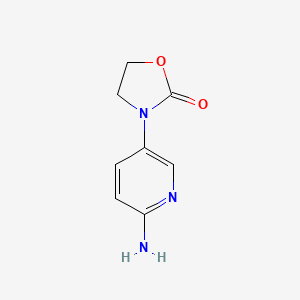
![9-methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B12275272.png)
![benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate](/img/structure/B12275282.png)
![6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide](/img/structure/B12275289.png)
![Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B12275298.png)
